2,5-Dioxopyrrolidin-1-yl 2-methylhexanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-methylhexanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a 2-methylhexanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-methylhexanoate typically involves the esterification of 2-methylhexanoic acid with 2,5-dioxopyrrolidin-1-yl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylhexanoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: 2-methylhexanoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.
Reduction: 2-methylhexanol and 2,5-dioxopyrrolidin-1-yl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-methylhexanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive compounds, including potential anticonvulsant and anticancer agents.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-methylhexanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity. The pyrrolidine-2,5-dione moiety is known to interact with calcium channels, which can influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acetamide: Similar structure but with an acetamide group instead of a 2-methylhexanoate group.
2,5-Dioxopyrrolidin-1-yl propanoate: Similar structure but with a propanoate group.
2,5-Dioxopyrrolidin-1-yl butanoate: Similar structure but with a butanoate group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-methylhexanoate is unique due to its specific ester group, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it suitable for specific applications in medicinal chemistry and materials science that other similar compounds may not fulfill .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-4-5-8(2)11(15)16-12-9(13)6-7-10(12)14/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGIEHFBULGKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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